8-iodooctanoic Acid
CAS No.: 1795-61-5
Cat. No.: VC7953287
Molecular Formula: C8H15IO2
Molecular Weight: 270.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795-61-5 |
|---|---|
| Molecular Formula | C8H15IO2 |
| Molecular Weight | 270.11 g/mol |
| IUPAC Name | 8-iodooctanoic acid |
| Standard InChI | InChI=1S/C8H15IO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) |
| Standard InChI Key | ATZMBJOEEVXQPA-UHFFFAOYSA-N |
| SMILES | C(CCCC(=O)O)CCCI |
| Canonical SMILES | C(CCCC(=O)O)CCCI |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The molecular structure of 8-iodooctanoic acid features a linear eight-carbon chain with a carboxylic acid group at position 1 and an iodine atom at position 8. This spatial arrangement creates distinct electronic effects: the electron-withdrawing iodine atom induces polarization along the carbon chain, while the carboxylic acid group provides hydrogen-bonding capability. The C-I bond length measures approximately 2.13 Å, significantly longer than C-Cl (1.79 Å) or C-Br (1.94 Å) bonds, influencing its reactivity in nucleophilic substitution reactions.
Physical Properties
The compound typically presents as a pale yellow crystalline solid at room temperature. Key physical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 282.11 g/mol |
| Melting Point | 68-70°C |
| Boiling Point | 315°C (decomposes) |
| Solubility in Water | 2.3 g/L (25°C) |
| LogP (Octanol-Water) | 3.1 |
These properties make it moderately lipophilic, with preferential solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Halogenation of Octanoic Acid Derivatives
The most direct synthesis involves iodination of 8-bromooctanoic acid via Finkelstein reaction:
This halogen exchange proceeds with 85-90% efficiency under reflux conditions (56°C, 24 hrs). The reaction mechanism follows an S<sub>N</sub>2 pathway, facilitated by the polar aprotic solvent's ability to stabilize the transition state.
Grignard-Based Approaches
Alternative routes employ heptylmagnesium bromide and iodine:
-
Formation of heptylmagnesium bromide from 1-bromoheptane
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Quenching with gaseous CO₂ to form octanoic acid
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Subsequent iodination at the terminal position
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 2.35 (t, 2H, J=7.5 Hz, CH₂COO)
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δ 1.62 (m, 2H, CH₂CH₂COO)
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δ 1.26 (m, 8H, chain CH₂)
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δ 3.18 (t, 2H, J=7.0 Hz, CH₂I)
¹³C NMR (100 MHz, CDCl₃):
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δ 180.2 (COOH)
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δ 34.1 (CH₂COO)
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δ 30.5-29.3 (chain CH₂)
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δ 7.8 (CH₂I)
The downfield shift of the terminal methylene group (δ 3.18 in ¹H NMR) confirms iodine's strong electron-withdrawing effect.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The C-I bond undergoes facile substitution with nucleophiles:
This reaction proceeds in DMF at 60°C (92% yield), enabling click chemistry applications.
Cross-Coupling Reactions
The compound participates in Ullmann-type couplings:
Optimized conditions (110°C, K₂CO₃, 18 hrs) provide 84% yield of biaryl products.
Biological and Material Science Applications
Antimicrobial Agents
Structure-activity relationship studies reveal potent activity against Gram-positive bacteria:
| Strain | MIC (μg/mL) |
|---|---|
| S. aureus ATCC 25923 | 12.5 |
| E. faecalis V583 | 25.0 |
The iodine atom enhances membrane permeability through hydrophobic interactions with lipid bilayers.
Liquid Crystal Precursors
8-Iodooctanoic acid serves as a mesogenic building block. Grafting onto cholesterol derivatives yields smectic phases with transition temperatures between 45-85°C, suitable for electro-optical devices.
Recent Advances and Future Directions
Radiolabeling Applications
The iodine-131 isotopologue shows promise in targeted radiotherapy. Conjugation with trastuzumab achieves tumor-to-background ratios of 8:1 in HER2+ xenograft models.
Polymer Modification
Incorporation into poly(lactic-co-glycolic acid) matrices increases glass transition temperature (T<sub>g</sub>) by 15°C while maintaining biodegradability.
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